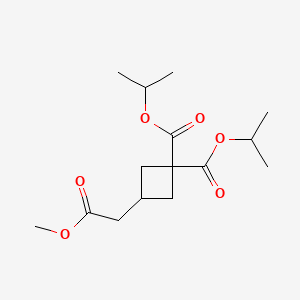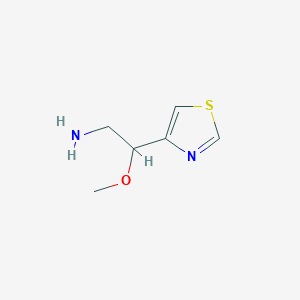
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and amine groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a halogenated thiazole derivative, a nucleophilic substitution reaction can introduce the methoxy group, followed by amination to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and specific solvents are often employed to enhance reaction rates and selectivity. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amine group, potentially yielding thiazolidines or primary amines.
Substitution: The methoxy group can be substituted under appropriate conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Wirkmechanismus
The mechanism by which 2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine vs. 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine: The presence of an additional methoxy group can significantly alter the compound’s reactivity and biological activity.
Thiazole Derivatives: Compounds like 2-(1,3-thiazol-4-yl)ethanamine share structural similarities but differ in functional groups, affecting their chemical behavior and applications.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its methoxy and amine groups enable diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H10N2OS |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
2-methoxy-2-(1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-9-6(2-7)5-3-10-4-8-5/h3-4,6H,2,7H2,1H3 |
InChI-Schlüssel |
BGIPXSXFJHMMEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CN)C1=CSC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


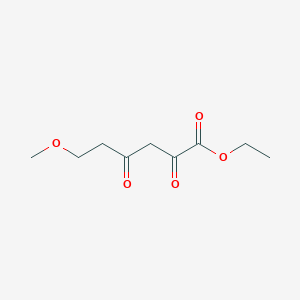
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
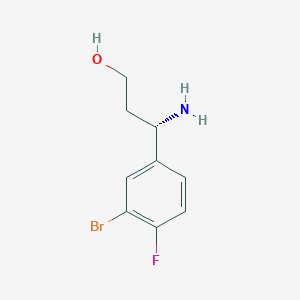
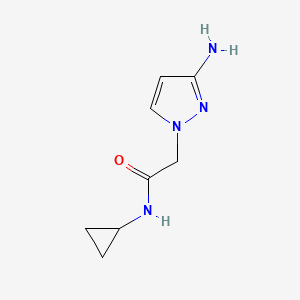
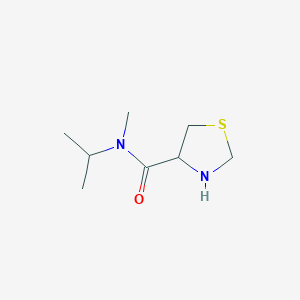
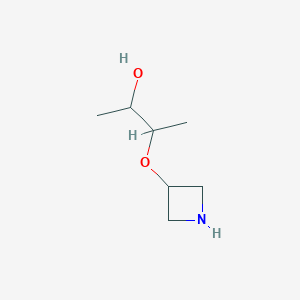
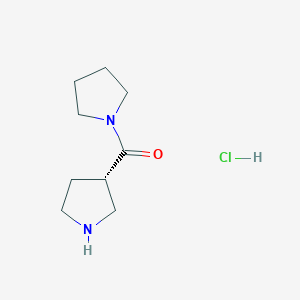
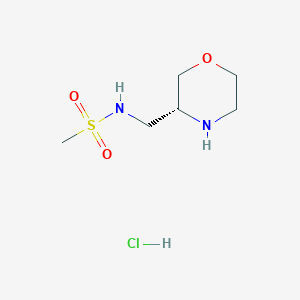
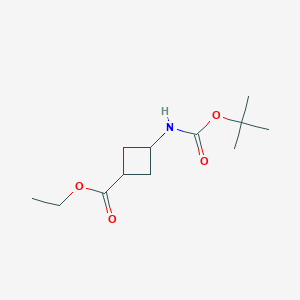
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
![2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084760.png)
![[3-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13084761.png)
